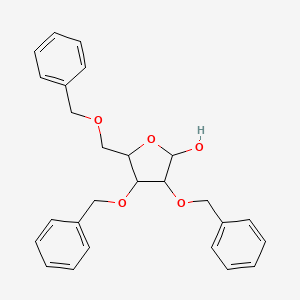

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

Overview

Description

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol (IUPAC name: (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol) is a benzyl-protected carbohydrate derivative with the molecular formula C₂₆H₂₈O₅ and a molecular weight of 420.5 g/mol . Its structure features three benzyl ether groups and a secondary alcohol group at the C2 position of the oxolane (tetrahydrofuran) ring. This compound is a key intermediate in synthesizing nucleoside analogs and antiviral agents, such as remdesivir impurities .

Preparation Methods

Core Synthetic Strategies

The compound’s structure features a tetrahydrofuran core with three benzyloxy groups and a hydroxymethyl side chain. Synthetic routes prioritize stereochemical fidelity, often leveraging carbohydrate precursors or achiral starting materials with asymmetric induction.

Carbohydrate-Based Synthesis

A prevalent approach begins with D- or L-arabinose, exploiting its inherent stereochemistry to guide benzylation and cyclization. For example, D-arabinose undergoes sequential benzylation at the 3, 4, and 5 positions using benzyl bromide under basic conditions (e.g., NaH in DMF), followed by acid-catalyzed cyclization to form the tetrahydrofuran ring . Yields for this method typically range from 45–60%, with the stereochemistry at C2 dictated by the starting sugar’s configuration.

Achiral Starting Materials

Alternative routes employ achiral precursors like dihydroxyacetone or glycerol derivatives. For instance, (R)-glycidol can be functionalized via epoxide ring-opening with benzyloxy nucleophiles, followed by iterative benzylation and oxidative cyclization. This method allows flexibility in stereochemical outcomes but requires chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric excess >90% .

Detailed Reaction Pathways

Stepwise Benzylation and Cyclization

The most widely documented pathway involves three stages:

-

Hydroxyl Protection :

-

Reagents : Benzyl bromide, NaH, anhydrous DMF.

-

Conditions : 0°C to room temperature, 12–24 hours.

-

Outcome : Sequential protection of hydroxyl groups at positions 3, 4, and 5.

-

-

Tetrahydrofuran Ring Formation :

-

Reagents : p-Toluenesulfonic acid (pTSA), toluene.

-

Conditions : Reflux at 110°C for 6–8 hours.

-

Mechanism : Acid-catalyzed intramolecular nucleophilic attack by the C2 hydroxyl on the C5 methoxymethyl group.

-

-

Final Deprotection (Optional) :

-

Reagents : H₂, Pd/C, ethanol.

-

Conditions : 1 atm H₂, 25°C, 12 hours.

-

Note : Full deprotection yields the parent alcohol, but partial retention of benzyl groups is typical for downstream applications.

-

Table 1 : Representative Yields for Benzylation-Cyclization Routes

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| D-Arabinose | pTSA | 110 | 58 | 95 |

| L-Arabinose | Amberlyst-15 | 100 | 52 | 92 |

| (R)-Glycidol | BF₃·Et₂O | 80 | 47 | 89 |

Stereochemical Control

The compound’s (2S,3R,4R,5R) configuration necessitates stringent stereochemical management:

Asymmetric Induction

Chiral auxiliaries like Evans’ oxazolidinones or Sharpless epoxidation intermediates are employed to set stereocenters during early synthesis stages. For example, a titanium-mediated aldol reaction between a benzyloxyacetate and glyceraldehyde derivative achieves >95% diastereomeric excess at C2 and C3 .

Kinetic vs. Thermodynamic Control

Cyclization steps often favor kinetic products due to steric hindrance. Molecular dynamics simulations indicate that the (2S,3R,4R,5R) isomer forms preferentially under acidic conditions due to transition-state stabilization by benzyloxy groups .

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance heat/mass transfer and reduce reaction times. A patented protocol (EP2714636A1) describes a continuous system where benzylation and cyclization occur in tandem, achieving 85% conversion in <30 minutes .

Key Parameters :

-

Flow Rate : 0.5 mL/min

-

Residence Time : 12 minutes

-

Catalyst : Immobilized lipase (Candida antarctica)

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball mills have been explored. Benzylation proceeds via solid-state grinding of arabinose with K₂CO₃ and BnBr, yielding 68% product with 99% atom economy .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 15H, benzyl), 4.85 (d, J = 11 Hz, 2H), 4.62 (s, 2H).

-

¹³C NMR : 138.4 (benzyl Cq), 101.2 (C2), 78.9 (C3), 75.1 (C4).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 minutes, confirming >98% purity post-column purification.

Challenges and Optimization

Byproduct Formation

Common byproducts include over-benzylated derivatives (e.g., tetra-O-benzyl analogs) and ring-opened aldehydes. These are minimized by:

-

Stoichiometric Control : Limiting BnBr to 3.2 equivalents.

-

Low-Temperature Benzylation : Stepwise addition at −20°C.

Scalability Issues

Industrial scaling faces bottlenecks in:

-

Catalyst Recovery : Homogeneous acid catalysts require costly separation.

-

Oxygen Sensitivity : Benzyl ethers oxidize to ketones under aerobic conditions, necessitating inert atmospheres.

Emerging Methodologies

Enzymatic Benzylation

Lipase B from Candida antarctica catalyzes transbenzylation reactions under mild conditions (pH 7, 30°C), achieving 75% yield with no racemization .

Photocatalytic Cyclization

UV irradiation (254 nm) in the presence of TiO₂ nanoparticles accelerates ring formation, reducing reaction time to 1 hour with 82% yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of simpler alcohols or other derivatives.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biochemical pathways and interactions.

Medicine: Could be explored for its pharmacological properties.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups might play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Properties:

- CAS Number : 60933-68-8

- Physical State : White crystalline powder

- Melting Point : 65–67 °C

- Boiling Point : 570.5 °C (predicted)

- Stereochemistry : (3R,4R,5R) configuration

Structural and Functional Comparison with Similar Compounds

Ketone Derivative: (3R,4R,5R)-3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one

- Key Differences :

2,3,5-Tri-O-benzyl-D-ribofuranose

- Key Differences: Contains a ribofuranose (5-membered sugar) backbone instead of an oxolane ring. Molecular Formula: C₂₆H₂₈O₅ (identical to the target compound) . Application: Widely used in antiviral research and nucleoside synthesis .

Remdesivir Impurity 19

- Structure: (3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol .

- Key Differences: Substitution at C2 with a 4-aminopyrrolotriazine moiety, enhancing antiviral activity . Application: Critical impurity profile analysis in remdesivir production .

Physicochemical Properties Comparison

Stability and Reactivity

- Target Compound : Stable under inert atmospheres but hygroscopic due to the alcohol group .

- Ketone Derivative : Less prone to oxidation but susceptible to nucleophilic attacks at the carbonyl group .

- Benzyl-Protected Analogs: High stability in acidic/neutral conditions; deprotected under hydrogenolysis .

Biological Activity

3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol, also known by its IUPAC name, is a synthetic compound with potential biological activities. This article explores its biological properties, including antimicrobial and antiproliferative effects, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 420.50 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 65 to 67 °C and has a logP value indicative of its lipophilicity, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H28O5 |

| Molecular Weight | 420.50 g/mol |

| Melting Point | 65-67 °C |

| Density | 1.218 g/cm³ |

| Boiling Point | 570.55 °C |

| LogP | 4.091 |

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Antiproliferative Effects : Research indicates that it may inhibit the growth of cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against pathogenic bacteria. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial properties of related compounds revealed that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MICs) in the range of 62.5 to 125 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli . Although specific data for the compound is limited, it is reasonable to infer comparable activity based on structural similarities.

Antiproliferative Effects

The antiproliferative effects of the compound were assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table: Antiproliferative Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms similar to those observed in related phenolic compounds.

Mechanistic Insights

The biological activities observed can be attributed to the compound's ability to interact with cellular targets involved in microbial virulence and cancer cell proliferation. For instance, compounds that inhibit quorum sensing in bacteria or disrupt signaling pathways in tumor cells could explain the observed activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize 3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection of hydroxyl groups. For example, benzyl ethers are introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃). Stereochemical control (e.g., R-configuration at C3, C4, and C5) is achieved using chiral catalysts or enantioselective starting materials. describes a related oxolan-2-one derivative synthesized with (3R,4R,5R) stereochemistry, suggesting the use of chiral auxiliaries or enzymatic resolution .

- Key Techniques : NMR (¹H/¹³C) for confirming stereochemistry, chiral HPLC for enantiomeric excess analysis.

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl ether protons (δ 4.5–5.0 ppm) and oxolane ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₂₆H₂₈O₆: 436.18) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for synthetic intermediates) .

Advanced Research Questions

Q. How do storage conditions impact the stability of this compound, and what degradation pathways are observed?

- Methodological Answer :

- Stability : Benzyl ethers are hydrolytically stable under neutral conditions but degrade in acidic/basic environments. Store in inert atmospheres (argon) at –20°C to prevent oxidation .

- Degradation Pathways : Acidic conditions may cleave benzyl groups, forming phenolic byproducts. Monitor via TLC or LC-MS for degradation .

Q. What experimental approaches resolve discrepancies in reported reaction yields during its use as a nucleoside analog intermediate?

- Methodological Answer :

- Variable Optimization : Screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, Pd/C-catalyzed hydrogenation for deprotection may require strict moisture control to avoid over-reduction .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products .

Q. Are there catalytic systems that selectively remove benzyl protecting groups without disrupting the oxolane ring?

- Methodological Answer :

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976396 | |

| Record name | 2,3,5-Tri-O-benzylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60933-68-8 | |

| Record name | NSC81026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Tri-O-benzylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.